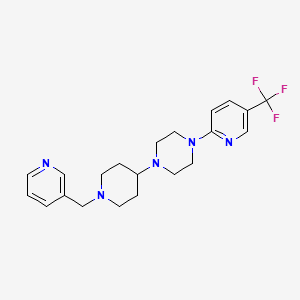

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Descripción

Propiedades

IUPAC Name |

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)18-3-4-20(26-15-18)29-12-10-28(11-13-29)19-5-8-27(9-6-19)16-17-2-1-7-25-14-17/h1-4,7,14-15,19H,5-6,8-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCTUUSEVMLRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 381.41 g/mol. The structure features two piperidine rings and pyridine moieties, which contribute to its biological activity.

Biological Activity Overview

- Antimicrobial Activity : Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a related study demonstrated that piperazine-based compounds showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives .

- Cytotoxicity : The cytotoxic effects of the compound were evaluated in human cell lines. Results indicated that while some derivatives exhibited potent antimicrobial effects, they did not significantly affect the viability of HEK-293 cells, suggesting a favorable safety profile .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve the inhibition of essential bacterial enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . This suggests potential applications in treating bacterial infections.

Study 1: Antitubercular Activity

In a study focused on designing novel antitubercular agents, several piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound demonstrated IC90 values between 3.73 and 4.00 μM, indicating strong antitubercular activity .

Study 2: Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity was performed on multiple derivatives, including our target compound. The results showed that while some exhibited significant antibacterial activity, they maintained low cytotoxicity against human cell lines (IC50 > 20 μM), making them promising candidates for further development .

Data Tables

| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| Compound A | M. tuberculosis | 1.35 | >20 |

| Compound B | M. tuberculosis | 2.18 | >20 |

| Target Compound | M. tuberculosis | 3.73 | >20 |

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent in various conditions, particularly in the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, showing promise in treating disorders such as depression and anxiety. Research indicates that derivatives of this compound can influence muscarinic receptors, which are implicated in cognitive functions and mood regulation .

Anticancer Activity

Recent studies have explored the anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have demonstrated efficacy against multiple cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through targeted receptor interactions .

Antimicrobial Properties

The compound's derivatives have shown potential as antimicrobial agents, with studies indicating activity against various bacterial strains. The incorporation of trifluoromethyl groups enhances lipophilicity, improving the compound's ability to penetrate microbial membranes .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations on Piperidine

- 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (C20H26F3N5O) Key Difference: Replaces the pyridin-3-ylmethyl group with a 3-methylisoxazole substituent.

- 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

2.1.2 Simplified Piperazine Derivatives

- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23)

- 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.